molecular formula C6H11N3S B3022886 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 62347-23-3

5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3022886
CAS No.: 62347-23-3
M. Wt: 157.24 g/mol
InChI Key: LJRUOAZKZFJJIJ-UHFFFAOYSA-N
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Description

5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 62347-23-3) is a high-purity chemical compound offered for research and development purposes. This substance features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its significant biological potential and metabolic stability . The 2-amino group on the thiadiazole ring serves as a versatile scaffold for derivatization, allowing for the synthesis of diverse analogs for structure-activity relationship studies . Researchers are exploring 1,3,4-thiadiazole derivatives extensively for their broad pharmacological activities. These compounds are of particular interest in oncology research, where similar derivatives have demonstrated promising in vitro antitumor activities against various human cancer cell lines, including hepatocellular carcinoma and lung cancer . The mechanism of action for this class of compounds is multifaceted and may involve the inhibition of key enzymes like dihydrofolate reductase (DHFR) or carbonic anhydrase , interfering with crucial cellular processes in proliferating cells. Furthermore, the 2-amino-1,3,4-thiadiazole moiety is a recognized scaffold for developing promising antimicrobial agents, with many derivatives exhibiting activity higher than standard drugs against various bacterial and fungal strains . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the safety data sheet prior to use.

Properties

IUPAC Name

5-methyl-N-propan-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)7-6-9-8-5(3)10-6/h4H,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRUOAZKZFJJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337782
Record name 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62347-23-3
Record name 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate alkylating agent, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Chemistry

5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine serves as a versatile building block for synthesizing more complex organic molecules. Its unique thiadiazole structure allows for various functionalizations that can lead to new compounds with desirable properties.

Biology

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Activity: Studies have shown that it possesses inhibitory effects against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antiviral Properties: Preliminary investigations suggest potential efficacy against certain viral pathogens.

Medicine

The compound is being explored for its therapeutic potential:

  • Cancer Treatment: Its ability to interfere with cellular processes positions it as a potential agent in cancer therapy.
  • Infectious Diseases: Ongoing research aims to evaluate its effectiveness against specific infectious diseases through mechanisms involving enzyme inhibition or disruption of cellular functions.

Industry

In the agricultural sector, this compound is being investigated for its use in developing agrochemicals and pesticides due to its biological activity against pests and pathogens.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an alternative treatment option in combating resistant strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of key 1,3,4-thiadiazol-2-amine derivatives is summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) logP Biological Activity/Application Reference
5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine 5-methyl, N-isopropyl (2) 157.24 1.09 Potential NLO material, antimicrobial
5-isopropyl-1,3,4-thiadiazol-2-amine 5-isopropyl, NH₂ (2) 143.21 1.52 Not specified
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-methylphenyl), N-benzylidene (2) 313.80 4.20 Antifungal, insecticidal
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine 5-(4-chlorophenyl), NH₂ (2) 211.68 2.80 Anticancer (GI₅₀: 28.9–55.3 µM)
5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine 5-pyridinyl, NH₂ (2) 178.22 0.85 Anti-SARS-CoV-2 (docking score: –8.0 kcal/mol)

Key Observations:

  • Substituent Effects: Bulkier substituents (e.g., 4-chlorophenyl or benzylidene groups) increase molecular weight and lipophilicity (logP), which may enhance membrane permeability but reduce solubility. The isopropyl group in the target compound balances moderate lipophilicity with a compact structure .
  • Planarity and Stability: The planar thiadiazole ring is conserved across derivatives, facilitating π-π stacking in biological targets .

Computational and Experimental Studies

  • DFT and UV Studies: Theoretical calculations on 1,3,4-thiadiazol-2-amine derivatives (e.g., ) reveal strong correlations between experimental and computed geometries. The target compound’s n→π* transitions suggest utility in nonlinear optical (NLO) materials, though experimental validation is needed .
  • Docking Studies: Quinoline-substituted derivatives () show binding energies (–6.5 to –8.1 kcal/mol) comparable to the native ligand of SARS-CoV-2 main protease, highlighting the role of aromatic systems in target engagement .

Biological Activity

5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antifungal, and potential anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Overview of Thiadiazole Compounds

Thiadiazoles are known for their significant biological activities and are widely utilized in medicinal chemistry. The presence of the thiadiazole ring allows for various substitutions that can enhance their pharmacological profiles. The specific substitution pattern in this compound is believed to influence its biological activity and chemical reactivity significantly.

Synthesis of this compound

The synthesis typically involves the cyclization of thiosemicarbazide with appropriate alkylating agents under specific conditions. Common solvents include ethanol or acetonitrile, and catalysts such as hydrochloric or sulfuric acid are often employed to facilitate the reaction.

Synthetic Route Example

StepDescription
1Reaction of thiosemicarbazide with an alkylating agent.
2Cyclization to form the thiadiazole ring.
3Purification through recrystallization.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activities against various bacterial strains. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies:

  • Antibacterial Activity : A study evaluated several thiadiazole derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compounds exhibited zones of inhibition ranging from 15 to 19 mm at a concentration of 500 µg/disk .
  • Antifungal Activity : The same derivatives were tested against fungal strains like Aspergillus niger, showing promising antifungal activity .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has also been explored extensively. For example, compounds derived from the thiadiazole structure have shown cytotoxic effects on various cancer cell lines.

Research Findings:

  • A review highlighted that certain derivatives exhibited IC50 values as low as 3.29 µg/mL against human colon cancer cell lines (HCT116) and human lung cancer cell lines (H460) .
Cell LineIC50 Value (µg/mL)
HCT1163.29
H46010
MCF-7Variable

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or interference with cellular processes. This compound may act on molecular targets related to cell proliferation and apoptosis pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by alkylation with isopropyl halides. Optimization involves adjusting reaction temperature (e.g., 363 K for cyclization), stoichiometric ratios (e.g., 1:2 molar ratio of hydrazide to thiocyanate), and purification via ethanol recrystallization . Post-synthetic modifications, such as introducing substituents via aromatic aldehydes or chloroacetyl chloride, require controlled pH and solvent selection (e.g., DMF with triethylamine) to avoid side reactions .

Q. How is the molecular structure validated using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths (e.g., C–N ≈ 1.32 Å, C–S ≈ 1.72 Å) and dihedral angles between thiadiazole and substituent rings (e.g., 18.2°–30.3°). Hydrogen bonding networks (N–H···N) are mapped to understand supramolecular packing .
  • Spectroscopy : IR identifies thiadiazole vibrations (e.g., C=N stretch at ~1600 cm⁻¹), while ¹H/¹³C NMR resolves isopropyl protons (δ ~1.3 ppm for CH₃) and aromatic environments .

Q. What preliminary assays are used to screen biological activity?

  • Methodological Answer :

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer evaluation : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 h exposure, comparing IC₅₀ values against reference drugs .

Advanced Research Questions

Q. What mechanistic insights explain the cyclocondensation reactions forming the thiadiazole core?

  • Methodological Answer : Cyclocondensation proceeds via nucleophilic attack of hydrazide nitrogen on thiocyanate carbon, followed by cyclization under acidic dehydration. Computational studies (DFT) reveal transition states with energy barriers ~25–30 kcal/mol. Solvent polarity (e.g., H₂SO₄ vs. acetic acid) and temperature (363 K vs. RT) significantly influence reaction kinetics and regioselectivity .

Q. How do computational predictions align with experimental data for molecular properties?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to predict bond angles, dipole moments, and frontier orbitals (HOMO-LUMO gaps ~4.5 eV). Discrepancies in NMR chemical shifts (Δδ ~0.2–0.5 ppm) may arise from solvent effects or crystal packing .
  • UV-Vis simulations : TD-DFT predicts λmax (e.g., 280–320 nm) for π→π* transitions; deviations <10 nm suggest accurate modeling of electronic transitions .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Dose-response reevaluation : Test compound purity (>95% via HPLC) and solubility (DMSO vs. PBS) to rule out solvent interference .
  • Synergistic assays : Combine with adjuvants (e.g., cisplatin) to assess potentiation effects. For example, synergy scores (CI <1) may explain enhanced antitumor activity in combinatorial studies .

Q. What role do hydrogen bonding networks play in supramolecular assembly?

  • Methodological Answer : N–H···N hydrogen bonds (2.8–3.0 Å) form 2D sheets in the crystal lattice, stabilizing the structure. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bond contribution). Variations in dihedral angles (e.g., 18.2° vs. 30.3° between thiadiazole and pyridine) alter packing efficiency and melting points .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

ParameterValueReference
Space groupP 1
Dihedral angle (A)18.2°
Dihedral angle (B)30.3°
Hydrogen bond length2.86 Å (N–H···N)

Table 2 : Biological Activity Data Comparison

Assay TypeIC₅₀/MIC (μM)Cell Line/StrainReference
Anticancer (MTT)12.5 ± 1.2HeLa
Antimicrobial25.0S. aureus

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine

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